molecular formula C25H28O7 B12110677 2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

Cat. No.: B12110677
M. Wt: 440.5 g/mol
InChI Key: VESRPTMNCMGDBT-UHFFFAOYSA-N
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Description

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone , belongs to the flavonoid class. Its chemical formula is C₁₆H₁₂O₆ , and its molecular weight is approximately 300.26 g/mol . Flavonoids are natural products found in plants, and they exhibit various biological activities.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of resorcinol (3,5-dihydroxyphenol) with 3-methylbut-2-enal, followed by cyclization to form the chromone ring. The specific reaction conditions and reagents may vary depending on the synthetic strategy.

Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be isolated from natural sources or synthesized in the laboratory.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenolic hydroxyl groups make this compound susceptible to oxidation reactions.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

    Reduction: Reduction of the carbonyl group can yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may lead to quinones, while reduction can yield dihydrochromones or other derivatives.

Scientific Research Applications

Chemistry::

    Antioxidant Properties: Flavonoids, including this compound, exhibit antioxidant activity due to their ability to scavenge free radicals.

    Chelating Agents: They can form complexes with metal ions.

Biology and Medicine::

    Anti-Inflammatory Effects: Flavonoids are studied for their anti-inflammatory properties.

    Cardiovascular Health: Some flavonoids contribute to cardiovascular health.

    Cancer Prevention: Research explores their potential role in cancer prevention.

Industry::

    Cosmetics: Flavonoids are used in skincare products due to their antioxidant properties.

    Food Additives: Some flavonoids serve as natural food colorants.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

While this compound is unique due to its specific substitution pattern, it shares structural features with other flavonoids. Similar compounds include quercetin , kaempferol , and rutin .

Properties

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

2-[2,4-dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O7/c1-12(2)5-7-14-9-17(22(29)16(21(14)28)8-6-13(3)4)25-24(31)23(30)20-18(27)10-15(26)11-19(20)32-25/h5-6,9-11,24-29,31H,7-8H2,1-4H3

InChI Key

VESRPTMNCMGDBT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1O)CC=C(C)C)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C

Origin of Product

United States

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